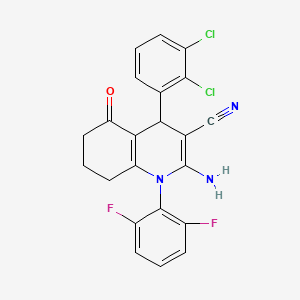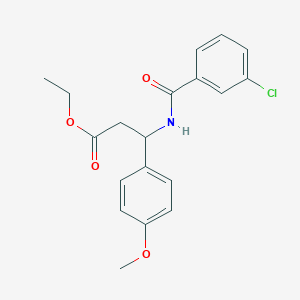![molecular formula C17H14Cl2N2O2 B11502439 N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B11502439.png)
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a phenyl ring substituted with a cyanomethyl group and a dichlorophenoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide typically involves the reaction of 4-(cyanomethyl)aniline with 2,4-dichlorophenoxypropanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of automated systems for temperature and pH control ensures consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
N-(4-(quinazolin-2-yl)phenyl)benzamide: Exhibits potent anti-angiogenesis activities.
N-(4-acetylphenyl)quinoline-3-carboxamide: Synthesized for its potential biological activities.
Uniqueness
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenoxy group, in particular, provides a versatile site for further chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14Cl2N2O2 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11(23-16-7-4-13(18)10-15(16)19)17(22)21-14-5-2-12(3-6-14)8-9-20/h2-7,10-11H,8H2,1H3,(H,21,22) |
InChI Key |
CAAPHPPWTOJOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CC#N)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-amino-5-fluoro-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11502360.png)
![6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11502374.png)

![Ethyl 2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl}acetate](/img/structure/B11502376.png)
![2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone](/img/structure/B11502380.png)

![3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide](/img/structure/B11502392.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B11502395.png)
![[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone](/img/structure/B11502399.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B11502405.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide](/img/structure/B11502406.png)

![1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11502411.png)
![3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11502422.png)
